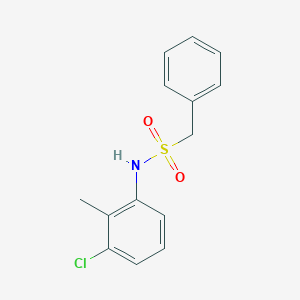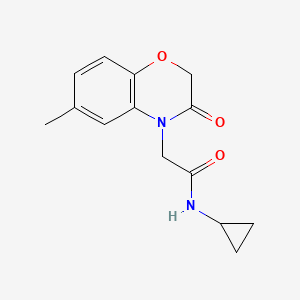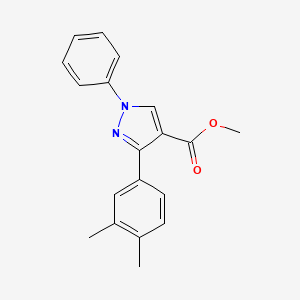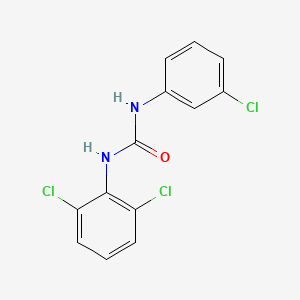![molecular formula C15H11F5N2O2 B5766074 N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5766074.png)
N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Diflunisal is a derivative of salicylic acid and is classified as a second-generation NSAID. Unlike first-generation NSAIDs, such as aspirin and ibuprofen, Diflunisal has a longer half-life, which allows for less frequent dosing.
作用機序
N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. This compound has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage. Additionally, this compound has been shown to have a positive effect on bone health, as it can increase bone mineral density.
実験室実験の利点と制限
One advantage of using N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its well-established safety profile. This compound has been used clinically for many years and is generally well-tolerated. Another advantage is its long half-life, which allows for less frequent dosing. However, one limitation of using this compound in lab experiments is its potential to interfere with other pathways, as it inhibits COX, which can have downstream effects on other signaling pathways.
将来の方向性
There are several potential future directions for research on N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea. One area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to inhibit the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in the treatment of bone disorders, such as osteoporosis. This compound has been shown to increase bone mineral density and may have a role in the treatment of these conditions. Additionally, there may be potential for the development of new derivatives of this compound with improved efficacy and safety profiles.
合成法
The synthesis of N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea involves the reaction of 4-difluoromethoxybenzoic acid with 3-trifluoromethylaniline in the presence of a coupling agent, such as 1,3-dicyclohexylcarbodiimide (DCC), to form the corresponding urea derivative. The product is then purified by recrystallization.
科学的研究の応用
N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, such as osteoarthritis, rheumatoid arthritis, and acute pain. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
特性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F5N2O2/c16-13(17)24-12-6-4-10(5-7-12)21-14(23)22-11-3-1-2-9(8-11)15(18,19)20/h1-8,13H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNWWHGEMJRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluorobenzaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5766006.png)
![N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5766010.png)


![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5766039.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5766040.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5766048.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)
![N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5766052.png)
![1-isobutyl-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5766059.png)


![2-ethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5766085.png)